2-Methylbenzenesulfonic acid 2-Methylbenzenesulfonic acid 2-Methylbenzenesulfonic acid is an organosulfur compound and a sulfonic acid derivative.
Brand Name: Vulcanchem
CAS No.: 88-20-0
VCID: VC20747314
InChI: InChI=1S/C7H8O3S/c1-6-4-2-3-5-7(6)11(8,9)10/h2-5H,1H3,(H,8,9,10)
SMILES: CC1=CC=CC=C1S(=O)(=O)O
Molecular Formula: C7H8O3S
Molecular Weight: 172.2 g/mol

2-Methylbenzenesulfonic acid

CAS No.: 88-20-0

Cat. No.: VC20747314

Molecular Formula: C7H8O3S

Molecular Weight: 172.2 g/mol

* For research use only. Not for human or veterinary use.

2-Methylbenzenesulfonic acid - 88-20-0

Specification

CAS No. 88-20-0
Molecular Formula C7H8O3S
Molecular Weight 172.2 g/mol
IUPAC Name 2-methylbenzenesulfonic acid
Standard InChI InChI=1S/C7H8O3S/c1-6-4-2-3-5-7(6)11(8,9)10/h2-5H,1H3,(H,8,9,10)
Standard InChI Key LBLYYCQCTBFVLH-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1S(=O)(=O)O
Canonical SMILES CC1=CC=CC=C1S(=O)(=O)O

Introduction

Physical and Chemical Properties

Physical Properties

2-Methylbenzenesulfonic acid typically appears as a white crystalline solid at room temperature. It is highly soluble in water due to the polar sulfonic acid group, which can readily ionize in aqueous solutions. The compound also exhibits solubility in various polar organic solvents.

Table 2.1: Key Physical Properties of 2-Methylbenzenesulfonic Acid

PropertyValueSource
Molecular Weight172.2 g/mol
Physical StateWhite crystalline solid
CAS Number88-20-0
FormulaC7H8O3S
Water SolubilityHigh
Collision Cross Section131.9 Ų [M-H]-

Spectroscopic Data

The spectroscopic profile of 2-methylbenzenesulfonic acid provides valuable information for its identification and characterization. Mass spectrometry data reveals distinctive fragmentation patterns that aid in analytical identification.

Table 2.2: Mass Spectrometry Data for 2-Methylbenzenesulfonic Acid

m/zRelative Intensity
171.012138999
79.95736382
107.05023846
79.957363999
79.99037858
107.05023819
80.02676311

Source: PubChem Mass Spectrometry Data

Hydrate Form

2-Methylbenzenesulfonic acid can exist in a hydrated form, known as 2-methylbenzenesulfonic acid hydrate (C7H8O3S·H2O), with a molecular weight of 190.22 g/mol. This hydrate has its own distinct CID in the PubChem database (12496995) and has several synonyms including "Benzenesulfonic acid, 2-methyl-, hydrate (1:1)" and "toluene sulphonic acid monohydrate" . The hydrate form is chemically similar to the anhydrous form but contains one water molecule per molecule of 2-methylbenzenesulfonic acid.

Synthesis and Production Methods

Laboratory Synthesis

The primary method for synthesizing 2-methylbenzenesulfonic acid involves the sulfonation of toluene. This reaction pathway employs concentrated sulfuric acid as both the reagent and solvent. The reaction typically proceeds through an electrophilic aromatic substitution mechanism, where the sulfonic acid group is introduced onto the benzene ring .

The general reaction can be represented as:

C6H5CH3 + H2SO4 → CH3C6H4SO3H + H2O

In this reaction, the methyl group on toluene directs the incoming sulfonic acid group primarily to the ortho and para positions. To obtain 2-methylbenzenesulfonic acid specifically (the ortho isomer), reaction conditions must be carefully controlled to favor ortho substitution over para substitution.

Purification Methods

After synthesis, the crude 2-methylbenzenesulfonic acid requires purification to achieve the desired purity level. Commercial preparations typically achieve a purity of approximately 95%, as indicated in product specifications . Purification methods may include recrystallization, distillation under reduced pressure, or chromatographic techniques depending on the scale and required purity.

Chemical Reactivity

Acid-Base Properties

As a sulfonic acid, 2-methylbenzenesulfonic acid is a strong acid with a high degree of dissociation in aqueous solutions. The sulfonic acid group readily donates a proton, resulting in the formation of 2-methylbenzenesulfonate anion. This property makes it useful as an acid catalyst in various organic reactions.

Reactivity in Organic Synthesis

The sulfonic acid group in 2-methylbenzenesulfonic acid can participate in various transformations, including:

  • Esterification reactions to form sulfonate esters

  • Nucleophilic substitution reactions where the sulfonic acid group acts as a leaving group

  • Acid-catalyzed reactions including dehydration, condensation, and rearrangements

The methyl group at the ortho position can also undergo further functionalization, such as oxidation to a carboxylic acid or halogenation, providing pathways to more complex derivatives.

Applications and Uses

Industrial Applications

2-Methylbenzenesulfonic acid finds applications in various industrial processes due to its acidic properties and chemical reactivity. Common applications include:

  • Catalyst in esterification and condensation reactions

  • Intermediate in the synthesis of pharmaceuticals and fine chemicals

  • Component in dye manufacturing processes

  • Acidic catalyst in organic synthesis

Analytical Applications

In analytical chemistry, 2-methylbenzenesulfonic acid and its derivatives have been employed in various methodologies. For instance, related compounds have been investigated for their presence in food colorants such as FD&C Red No. 40 . High-pressure liquid chromatography (HPLC) methods have been developed for the detection and quantification of these compounds in commercial products.

Related Compounds

Isomers and Derivatives

2-Methylbenzenesulfonic acid is one of three isomeric forms of methylbenzenesulfonic acid, the others being 3-methylbenzenesulfonic acid (meta-toluenesulfonic acid) and 4-methylbenzenesulfonic acid (para-toluenesulfonic acid). The latter, commonly abbreviated as p-TSA, is more widely used in organic synthesis compared to the ortho isomer.

More complex derivatives of 2-methylbenzenesulfonic acid include substituted variants such as 4,4′-(Diazoamino)-bis(5-methoxy-2-methylbenzenesulfonic acid), which has been studied in the context of food colorants .

Structural Comparison

Table 6.1: Comparison of 2-Methylbenzenesulfonic Acid with Related Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)
2-Methylbenzenesulfonic acid88-20-0C7H8O3S172.2
2-Methylbenzenesulfonic acid hydrate1914148-59-6C7H8O3S·H2O190.22
4-Methylbenzenesulfonic acid (p-TSA)104-15-4C7H8O3S172.2
3-Methylbenzenesulfonic acid (m-TSA)80-48-8C7H8O3S172.2

Analytical Methods for Detection and Quantification

Spectroscopic Methods

Various spectroscopic techniques can be employed for the identification and quantification of 2-methylbenzenesulfonic acid, including:

  • Infrared spectroscopy (IR): The sulfonic acid group shows characteristic absorption bands in the IR spectrum

  • Nuclear Magnetic Resonance (NMR): Both proton and carbon NMR provide information about the molecular structure

  • Mass spectrometry: As shown in Table 2.2, mass spectrometry provides distinctive fragmentation patterns

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is commonly used for the separation and quantification of 2-methylbenzenesulfonic acid and related compounds. The retention time and separation conditions depend on the specific column and mobile phase employed.

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